N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yl-amino)phenyl)benzamide
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Overview
Description
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a compound that belongs to the class of 1,8-naphthyridines. This class of compounds is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide, can be achieved through various methods:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This approach uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: A water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and anticancer properties.
Materials Science: It is used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes.
Mechanism of Action
The mechanism of action of N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide can be compared with other similar compounds in the 1,8-naphthyridine class:
Enoxacin: An antibacterial agent with a similar core structure.
Nalidixic Acid: Another antibacterial compound related to fluoroquinolones.
Trovafloxacin: A fluoroquinolone derivative with potent antibacterial activity.
Properties
Molecular Formula |
C21H16N4O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H16N4O2/c26-19-11-10-17-18(12-13-22-20(17)25-19)23-15-6-8-16(9-7-15)24-21(27)14-4-2-1-3-5-14/h1-13H,(H,24,27)(H2,22,23,25,26) |
InChI Key |
SPPKGDNLVCCUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=O)NC4=NC=C3 |
Origin of Product |
United States |
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